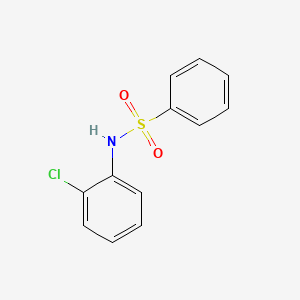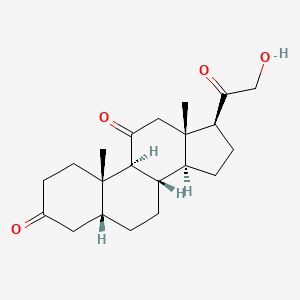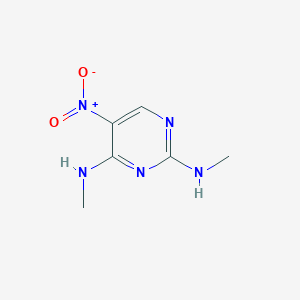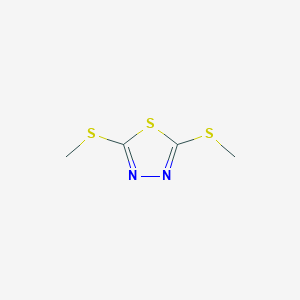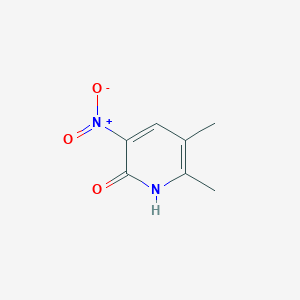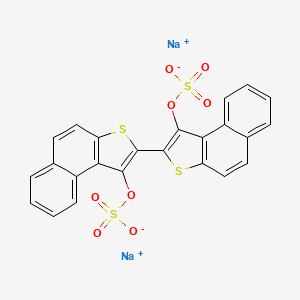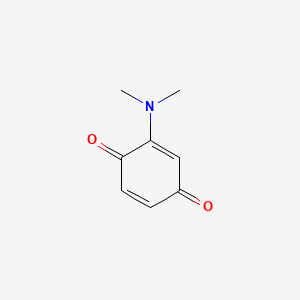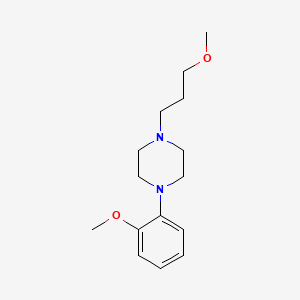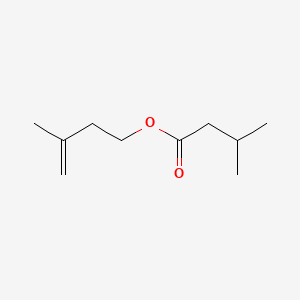
3-Aminoacridine
Vue d'ensemble
Description
3-Aminoacridine is a heterocyclic compound with the chemical formula C₁₃H₁₀N₂. It belongs to the acridine family and has been actively researched as a prospective therapeutic agent for various disorders. Acridine derivatives, including 3-aminoacridine, exhibit beneficial biological and photochemical effects. These compounds have found applications in cancer treatment, Alzheimer’s disease, and bacterial/protozoal infections .
Synthesis Analysis
The synthesis of 3-aminoacridine involves various methods, including condensation reactions, cyclization, and heterocyclic ring formation. Researchers have explored different synthetic routes to modify the acridine core and enhance its properties. Aza-acridine derivatives and other heteroatom-substituted acridines have been of particular interest. Optimizing synthesis procedures allows for varying substituents on the acridine scaffold, expanding the applicability of these derivatives .
Molecular Structure Analysis
The molecular structure of 3-aminoacridine consists of an acridine core with an amino group (NH₂) at the 3-position. The planar aromatic rings facilitate intercalation into double-stranded DNA, a crucial aspect of its biological activity. Charge transfer and π-stacking interactions enable 3-aminoacridine to insert between DNA base pairs, affecting biological processes involving DNA and related enzymes .
Chemical Reactions Analysis
3-Aminoacridine participates in various chemical reactions, including oxidation, reduction, and substitution. Its reactivity depends on the substituents attached to the acridine ring. Researchers have explored modifications to enhance its therapeutic potency and selectivity. Notably, 3-aminoacridine derivatives have been investigated for their potential anticancer activity .
Applications De Recherche Scientifique
Ribosome Biogenesis Inhibition
3-Aminoacridine derivatives, like 9-aminoacridine, have shown potential in inhibiting ribosome biogenesis. This process involves the synthesis and processing of ribosomal RNA in cells. The compound can bind to RNA, inhibiting both transcription and processing of ribosomal RNA precursors, which in turn hampers ribosome biogenesis in mammalian cells. This discovery expands the options for developing new small-molecule compounds to block ribosome biogenesis (Anikin & Pestov, 2022).
Antimicrobial Properties
Acridines like aminoacridines have a history of use as antimicrobial agents. They've been used as antibacterial agents and antimalarials, especially during World War II. Recent research suggests that new acridine derivatives could be valuable in addressing drug-resistant bacterial infections. Additionally, aminoacridines in conjunction with directed low-power light exhibit enhanced bactericidal action (Wainwright, 2001).
Potential in HIV Treatment
Aminoacridines, previously used as antiparasitic drugs, have theoretical potential in creating barriers to HIV infection and replication due to their properties as DNA chemoprotectors and lysosome stabilizers (Sotelo, 1996).
Anticancer Applications
Certain 3-aminoacridine derivatives have shown potency in combating cancer cell lines, such as leukemia, lung, and colon cancer. They act by intercalating in DNA, and interestingly, they do not interfere with topoisomerase I and II activities, which is a common mechanism in many anticancer drugs. These findings suggest a different mode of action that could be valuable in cancer therapy (Charmantray et al., 2003).
Photobactericidal Activity
Aminoacridines also demonstrate considerable photobactericidal activity against various pathogenic strains. The application of light can significantly enhance their bactericidal effectiveness, suggesting a potential role in antimicrobial therapy, especially in light-aided treatments (Wainwright et al., 1997).
Cell Calcium Regulation
Studies have explored the impact of compounds like tetrahydro-5-aminoacridine on cytosolic free calcium in nerve terminals. This research is significant in understanding the neurochemical basis of diseases like Alzheimer's and may inform the development of treatments that target calcium homeostasis in nerve cells (Gibson & Manger, 1988).
Mécanisme D'action
The primary mode of action for 3-aminoacridine involves DNA intercalation. By inserting between DNA base pairs, it disrupts the helical structure and affects processes such as replication and transcription. Understanding how 3-aminoacridine derivatives function in cancer treatment is critical. Combining them with bioactive substances, such as DNA repair protein inhibitors, may enhance their efficacy and specificity .
Propriétés
IUPAC Name |
acridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCKERHPOQWERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206819 | |
| Record name | 3-Aminoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoacridine | |
CAS RN |
581-29-3 | |
| Record name | 3-Acridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminoacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acridin-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T83GY5877 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



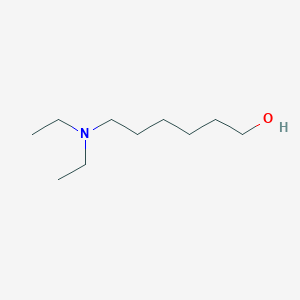
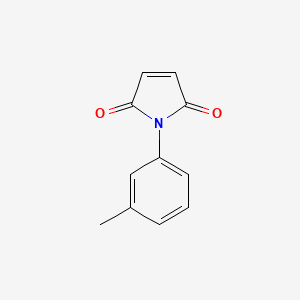
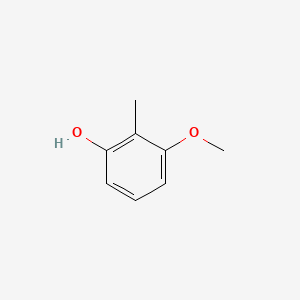
![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)

